Enhanced Lipophilicity Profile for Optimized Membrane Permeability
The 4,6-dimethoxy substitution pattern on the indazole-3-carbaldehyde core results in a calculated LogP (XLogP3) of 1.3 [1]. This is a significant departure from the unsubstituted 1H-indazole-3-carbaldehyde, which has a reported LogP of ~1.68 [2], and the 5-bromo analog with a LogP of 2.14 . This intermediate lipophilicity suggests a more balanced profile for passive membrane permeability compared to more polar or highly lipophilic analogs.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 1H-indazole-3-carbaldehyde (LogP ≈ 1.68); 5-Bromo-1H-indazole-3-carbaldehyde (LogP = 2.14) |
| Quantified Difference | Target is -0.38 log units more polar than the unsubstituted core and -0.84 log units more polar than the 5-bromo analog. |
| Conditions | Calculated physicochemical properties (XLogP3) |
Why This Matters
Lipophilicity is a primary driver of passive membrane permeability and a key parameter in ADME property optimization; a LogP value of 1.3 falls within a desirable range for oral bioavailability, making this compound a preferred starting point for lead optimization over more lipophilic or hydrophilic alternatives.
- [1] Chemsrc. (2018). 4,6-Dimethoxy-1H-indazole-3-carbaldehyde. https://m.chemsrc.com/cas/885518-87-6_131553.html View Source
- [2] PubChem. (n.d.). 1H-Indazole-3-carbaldehyde. https://pubchem.ncbi.nlm.nih.gov/compound/1H-Indazole-3-carbaldehyde View Source
